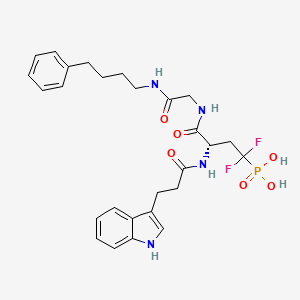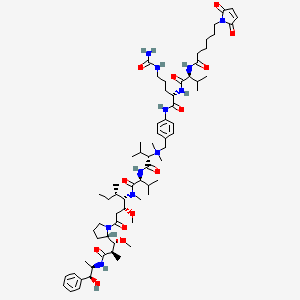
MC-Val-Cit-PAB-Auristatin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PAB-Auristatin E is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Auristatin E, a potent cytotoxic tubulin modifier, linked via the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity and is used in targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-Auristatin E involves the conjugation of Auristatin E with the MC-Val-Cit-PAB linker. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation typically involves peptide synthesis techniques, where the linker and the drug are sequentially assembled under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
MC-Val-Cit-PAB-Auristatin E undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes of tumor cells, releasing Auristatin E.
Common Reagents and Conditions
Cathepsin B: An enzyme that cleaves the Val-Cit-PAB linker.
Acidic Conditions: Used to simulate the tumor microenvironment for hydrolysis reactions.
Major Products Formed
The major product formed from the cleavage of this compound is Auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Aplicaciones Científicas De Investigación
MC-Val-Cit-PAB-Auristatin E is primarily used in the development of ADCs for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying linker chemistry and drug conjugation techniques.
Biology: Investigated for its role in targeted drug delivery and its interactions with cellular components.
Industry: Utilized in the production of ADCs, which are a growing class of biopharmaceuticals.
Mecanismo De Acción
MC-Val-Cit-PAB-Auristatin E exerts its effects through the following mechanism:
Targeting: The ADC targets tumor cells via antigen recognition.
Internalization: The ADC is internalized by the tumor cell.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes, releasing Auristatin E.
Cytotoxicity: Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
MC-Val-Cit-PAB-Auristatin E is compared with other similar compounds, such as:
Monomethyl Auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
This compound is unique due to its specific linker chemistry, which allows for targeted release of the cytotoxic agent within the tumor microenvironment .
Propiedades
Fórmula molecular |
C68H108N11O13+ |
|---|---|
Peso molecular |
1287.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |
Clave InChI |
ULBSEZSVDXRNQN-UIMDRQLBSA-O |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


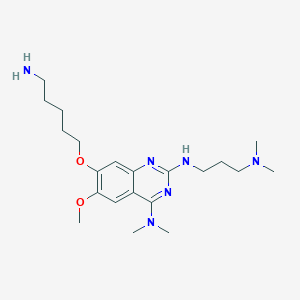
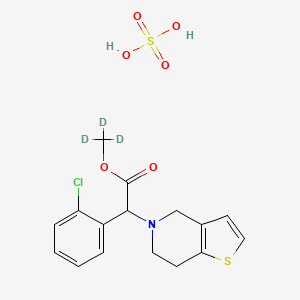
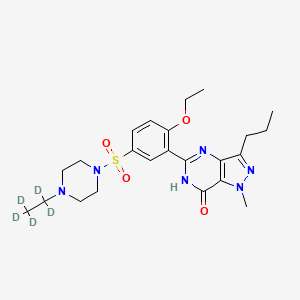

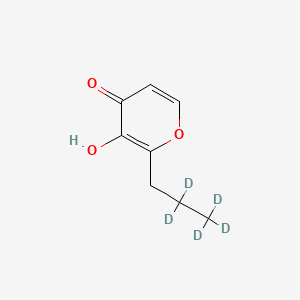
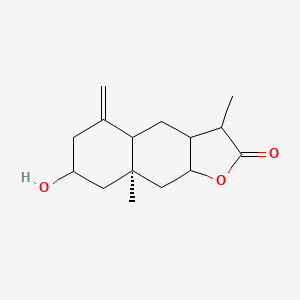
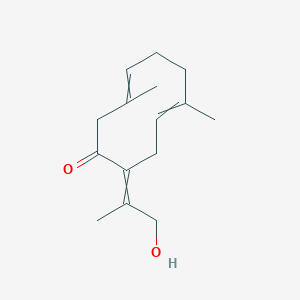
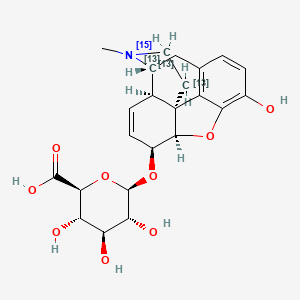
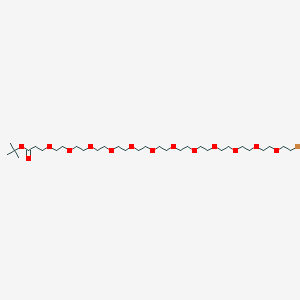
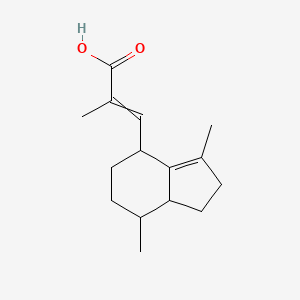
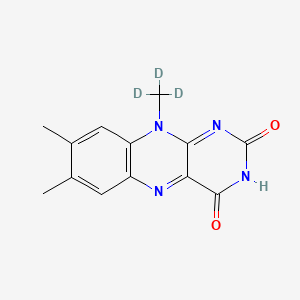
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
